5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is a porphyrin derivative characterized by its four pyridyl substituents at the meso positions. Its molecular formula is C40H26N8, and it has a molecular weight of approximately 618.69 g/mol . The compound appears as a dark purple to black solid and is soluble in organic solvents such as dichloromethane, chloroform, and pyridine .
The compound's structure allows for extensive π-conjugation, making it an excellent candidate for electronic applications. The presence of nitrogen atoms in the pyridyl groups enhances its coordination chemistry.
TPyP has been explored as a potential photosensitizer in Photodynamic Therapy (PDT) due to its ability to absorb light and generate reactive oxygen species (ROS) upon light activation. These ROS can damage nearby cancer cells, potentially leading to cell death. Studies have shown that TPyP can be effective in killing various cancer cell lines, including breast, lung, and prostate cancer cells [, ]. However, further research is needed to determine the efficacy and safety of TPyP in clinical settings.
TPyP's ability to interact with metal ions makes it a promising candidate for the development of biosensors. Researchers have explored its use in the detection of various metal ions, such as zinc and copper, by exploiting changes in its fluorescence properties upon binding []. These sensors could potentially be used for environmental monitoring, disease diagnosis, and other applications.
TPyP can self-assemble into various supramolecular structures, such as nanotubes and capsules, due to its unique interactions. These structures can be used for drug delivery, catalysis, and other applications. For example, researchers have developed TPyP-based nanoparticles for targeted drug delivery to cancer cells [].
TPyP has been investigated as a potential component in organic photovoltaics (OPVs) due to its light-absorbing properties and ability to transport charge carriers. Researchers are exploring ways to optimize TPyP-based materials for improved efficiency in converting light energy into electricity [].
TPyP is also being explored for various other applications, including:
The biological activity of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine has been studied primarily in the context of its potential as a photosensitizer in photodynamic therapy. It shows promise in:
Several methods are employed to synthesize 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine:
The unique properties of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine make it suitable for various applications:
Studies have shown that 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine interacts with various biological molecules:
Several compounds share structural similarities with 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5,10,15,20-Tetraphenylporphyrin | C44H30N4 | Four phenyl groups; enhanced solubility |
Zinc 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine | C40H24N8Zn | Metalated form; improved stability |
5-(4-Pyridyl)porphyrin | C40H26N8 | Contains only one pyridyl group; simpler structure |
5-(2-Pyridyl)porphyrin | C40H26N8 | Different substitution pattern affecting properties |
The presence of four pyridyl groups distinguishes 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine from other porphyrins. This configuration enhances its solubility and reactivity compared to simpler porphyrins.
The traditional synthesis of TPyP has historically relied on the Adler-Longo method, which involves the acid-catalyzed condensation of pyrrole with 4-pyridinecarboxaldehyde in refluxing propionic acid. This approach typically yields around 14% of the desired product, representing a reasonable efficiency for porphyrin synthesis considering the complex, one-pot formation of four new carbon-carbon bonds. The reaction proceeds through the initial formation of a porphyrinogen intermediate, followed by subsequent oxidation to yield the fully aromatic porphyrin system. While effective, this method presents several drawbacks, including the use of corrosive acids, high temperatures, and considerable amounts of organic solvents that pose environmental and scaling challenges.
Recent innovations have focused on improving this classical approach, with significant attention given to acidic ionic liquid-mediated syntheses. Researchers have investigated various ionic liquids with different anions, including [HC4im][X] (where X− = CF3SO3−, ClO4−, Cl−, CF3CO2−, and BF4−), as alternative reaction media for TPyP synthesis. The anion component of these ionic liquids critically influences the acidity of the medium and consequently affects porphyrin formation efficiency. Among these, [HC4im][BF4] demonstrated particularly promising results, achieving TPyP yields of approximately 11%, comparable to the traditional propionic acid method (14%).
Table 1: Comparison of TPyP Yields Using Different Synthetic Approaches
*Yield varies depending on substrate and oxidation conditions
The principal advantage of the ionic liquid approach lies in the simplified purification process. Unlike the traditional Adler method that requires vacuum distillation or liquid-liquid extraction to remove propionic acid, the ionic liquid-mediated synthesis allows for simple filtration to separate the catalyst from the product. Additionally, these acidic ionic liquids can be recycled and reused at least three times without significant loss of catalytic activity, enhancing the sustainability profile of this synthetic route.
The presence of four pyridyl nitrogen atoms at the meso positions of TPyP provides excellent opportunities for post-synthetic functionalization. These nitrogen atoms serve as nucleophilic sites for various transformations, including N-alkylation reactions and metal coordination, enabling diverse structural modifications that can significantly alter the compound's properties and expand its application scope.
N-alkylation represents one of the most common functionalization strategies for TPyP. The quaternization of pyridyl nitrogen atoms with suitable alkyl halides transforms the neutral porphyrin into cationic derivatives, dramatically enhancing water solubility while introducing new functional groups. For instance, the reaction of TPyP with methyl tosylate yields 5,10,15,20-tetrakis(N-methyl-4-pyridyl)-21H,23H-porphine tetratosylate (TMPyP), a water-soluble derivative with remarkable applications in photodynamic therapy and as a telomerase inhibitor. While typical pyridine alkylations occur under mild conditions, benzylation of TPyP requires more vigorous reaction parameters, such as refluxing in DMF for extended periods.
Metal coordination through the peripheral pyridyl groups represents another versatile functionalization approach. Researchers have successfully coordinated various metal complexes, including ruthenium, rhodium, iridium, platinum, and gallium compounds, to the outer pyridyl nitrogen atoms in TPyP. These metallated derivatives often retain their photosensitizing properties while gaining additional functionalities from the coordinated metals, making them particularly valuable for applications in photodynamic therapy and cancer treatment.
Reaction scheme:TPyP + CH3(SO3C7H7) → [TPyP(CH3)4]4+ + 4(SO3C7H7)-
Extension of the TPyP structure through carbon-carbon bond formation represents a third significant functionalization strategy. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira protocol, enable the attachment of alkynyl groups to appropriately functionalized TPyP derivatives. These extended structures nearly double the radial dimensions of common porphyrins like TPyP, creating extended conjugation systems with altered optical and electronic properties. The success of these coupling reactions typically depends on optimized catalyst systems, with Pd(0) reagents in DMF at elevated temperatures showing particularly promising results.
Environmental concerns have driven significant research toward developing more sustainable synthetic approaches for porphyrins, including TPyP. These green chemistry initiatives focus on reducing solvent use, minimizing waste generation, and improving energy efficiency throughout the synthetic process.
Mechanochemical synthesis represents one of the most promising green approaches for TPyP preparation. This solvent-free method involves grinding pyrrole and 4-pyridinecarboxaldehyde in the presence of an acid catalyst, either manually using a mortar and pestle or mechanically using a ball mill. The initial grinding process yields a reduced porphyrin intermediate (porphyrinogen), which can be subsequently oxidized to form TPyP. This approach significantly reduces or eliminates the need for organic solvents during the cyclization step, addressing a major environmental concern in traditional porphyrin synthesis.
Several oxidation strategies have been explored for the mechanochemically produced porphyrinogen intermediates. These include:
Aerial oxidation: Simple exposure of the intermediate to air for extended periods (approximately two weeks) yields small amounts of TPyP (approximately 3%).
Solution-phase oxidation: Dissolving the intermediate in chloroform followed by treatment with oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil has proven more efficient, yielding TPyP in yields comparable to traditional methods.
Mechanochemical oxidation: Various solid-state oxidizing agents have been investigated for direct mechanochemical oxidation, although with variable success depending on the specific porphyrin structure.
Beyond mechanochemistry, other green approaches include microwave-assisted synthesis on silica gel support, which significantly reduces reaction times and energy consumption. Additionally, the use of recyclable ionic liquids as reaction media, as discussed earlier, represents another sustainable approach that minimizes waste while maintaining reasonable synthetic efficiency.
TPyP exhibits remarkable flexibility in coordinating with divalent transition metal ions, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) [2]. The pyridyl nitrogen atoms act as primary coordination sites, forming ⟨pyridyl–metal–pyridyl⟩ linkages that stabilize supramolecular structures. For instance, Cu(II) ions engage in both peripheral pyridyl coordination and redox-active interactions with the porphyrin core. At room temperature, Cu(0) atoms coordinate with pyridyl groups of adjacent TPyP molecules, forming a supramolecular network. Upon annealing at 450 K, an intramolecular redox reaction oxidizes Cu(0) to Cu(II), resulting in a mixed-valence coordination network comprising Cu(II)-porphyrin complexes linked by Cu(0) atoms [1].
The stability of TPyP-metal complexes depends on the metal ion’s electronic configuration and ligand exchange kinetics. Mass spectrometry studies reveal that structural stability in the gas phase follows the order: Cd(II) > Zn(II) > Fe(II) > Co(II) > Ni(II) > Cu(II) > Mn(II) [2]. In solution, ligand exchange rates vary significantly; for example, Co(II)-TPyP complexes exhibit a dissociation rate constant of $$5.1 \times 10^{-4} \, \text{s}^{-1}$$ at 24°C, while outer-sphere pyridyl ligands dissociate rapidly ($$k_{\text{MS}} > 0.5 \, \text{s}^{-1}$$) [4]. These dynamics are critical for designing stable supramolecular systems.
Density functional theory (DFT) calculations demonstrate that Cu(0) coordination with TPyP proceeds via an initial metal-porphyrin complex, followed by redox-driven oxidation to Cu(II)-TPyP. The activation barrier for this process ranges from 24 to 37 kcal mol$$^{-1}$$, depending on computational methods [1]. This redox activity enables the synthesis of heterogeneous coordination networks with distinct electronic properties.
TPyP serves as a building block for MOFs through coordination with metal nodes such as Zn(II), Co(II), and Zr(IV). For example, Zn(II)-TPyP MOFs form crystalline structures stabilized by hydrogen bonding and $$\pi$$-$$\pi$$ interactions between porphyrin planes [5]. Solvent polarity and reaction temperature critically influence morphology: polar solvents like dimethylformamide (DMF) promote extended networks, whereas nonpolar solvents yield compact aggregates [5]. Annealing at 450 K enhances crystallinity by removing solvent molecules trapped within the pores [1].
Zr-TCPP MOFs (tetrakis(4-carboxyphenyl)porphyrin analogs) exhibit superior singlet oxygen generation rates compared to Zn-TCPP-BPY frameworks, attributed to larger pore sizes and higher porphyrin density [6]. These MOFs demonstrate potential in photodynamic therapy and environmental catalysis. Electrochemical studies further reveal their efficacy in biosensing; Zn(II)-TPyP MOFs immobilized on gold substrates detect bilirubin with a sensitivity of $$0.336 \, \mu\text{A/cm}^2/\text{mg/dL}$$ [5].
Thermogravimetric analysis (TGA) shows that Zn(II)-TPyP MOFs decompose above 520 K, coinciding with the breakdown of metal-pyridyl bonds [1]. Photo-bleaching experiments indicate that encapsulation within MOFs prolongs porphyrin stability; free TPyP in DMF degrades completely within 100 hours under xenon lamp irradiation, while Zr-TCPP MOFs retain 50% activity after equivalent exposure [6].
Scanning tunneling microscopy (STM) studies reveal that TPyP forms a supramolecular network on Au(111) via Cu(0) coordination. At room temperature, TPyP molecules arrange into a hexagonal lattice with Cu(0) atoms bridging pyridyl groups. Annealing at 450 K induces a structural transition to a close-packed array of Cu(II)-TPyP complexes, stabilized by weak van der Waals interactions [1]. The Au(111) surface templating effect enforces long-range order, absent in solution-phase assemblies.
Annealing activates two concurrent processes: (1) redox-driven metalation of the porphyrin core and (2) Ostwald ripening of coordination nodes. Above 520 K, Cu(0) linkers desorb from the network, leading to fragmentation into isolated Cu(II)-TPyP islands [1]. This temperature-dependent behavior enables the synthesis of metastable intermediates with tunable conductivity and catalytic activity.
Preliminary investigations on graphene and indium tin oxide (ITO) surfaces suggest that substrate hydrophobicity and electronic structure modulate TPyP assembly. Hydrophilic ITO surfaces favor face-on porphyrin orientation, enhancing charge transfer efficiency, whereas graphene supports edge-on configurations conducive to $$\pi$$-stacking [5]. These findings underscore the interplay between substrate chemistry and supramolecular architecture.